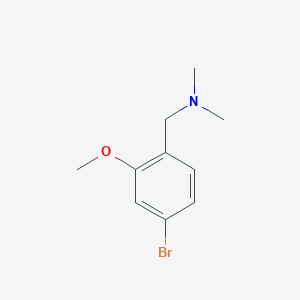

(4-Bromo-2-methoxybenzyl)-dimethylamine

描述

(4-Bromo-2-methoxybenzyl)-dimethylamine is an aromatic amine derivative characterized by a benzyl backbone substituted with a bromo group at the 4-position, a methoxy group at the 2-position, and a dimethylamine moiety attached to the benzylic carbon. For example, the hydroxylamine analog, O-(4-Bromo-2-methoxybenzyl) hydroxylamine, shares the same bromo-methoxybenzyl framework but substitutes dimethylamine with hydroxylamine . The molecular weight of the target compound is estimated to be ~244.14 g/mol (C${10}$H${15}$BrNO).

Key properties include:

属性

IUPAC Name |

1-(4-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUIUGZXJVKJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxybenzyl)-dimethylamine typically involves the reaction of 4-bromo-2-methoxybenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

(4-Bromo-2-methoxybenzyl)-dimethylamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzylamines, benzyl alcohols, and benzyl cyanides.

Oxidation: Products include benzaldehydes and benzoic acids.

Reduction: Products include dehalogenated benzylamines and benzyl alcohols.

科学研究应用

Pharmacological Applications

(4-Bromo-2-methoxybenzyl)-dimethylamine has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its derivatives have shown promising activity as selective serotonin receptor modulators, which could be beneficial in treating psychiatric disorders.

- Case Study : Research indicates that derivatives of this compound exhibit affinity for the 5-HT2A/2C receptors, which are implicated in mood regulation and anxiety disorders. The N-benzyl substitution enhances binding affinity, suggesting that modifications to the dimethylamine structure can influence pharmacological efficacy .

Toxicological Studies

The compound has also been involved in toxicological assessments, particularly concerning its derivatives like 25B-NBOMe. These studies focus on understanding the intoxication effects and mechanisms of action through high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing other complex molecules.

Analytical Chemistry

The analytical properties of this compound have been explored using gas chromatography-mass spectrometry (GC-MS). This technique helps in understanding the fragmentation patterns and stability of the compound, which is crucial for its identification in complex mixtures .

Industrial Applications

Due to its chemical properties, this compound can be utilized in the production of agrochemicals and other industrial chemicals. It serves as an intermediate in synthesizing insecticides and acaricides, contributing to agricultural productivity .

Data Table: Summary of Applications

作用机制

The mechanism of action of (4-Bromo-2-methoxybenzyl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The dimethylamine group can enhance the compound’s solubility and bioavailability.

相似化合物的比较

O-(4-Bromo-2-methoxybenzyl) Hydroxylamine

- Structural Differences : Replaces dimethylamine with hydroxylamine (-ONH$_2$).

- Molecular Weight : 233 (M+H)+ , slightly lower due to the absence of a methyl group.

- Reactivity: Hydroxylamine derivatives are prone to oxidation and nitroxide formation, unlike dimethylamine analogs. No thermal decomposition data is reported, but hydroxylamines generally exhibit lower thermal stability than amines.

- Applications : Hydroxylamine derivatives are often used as intermediates in pharmaceuticals, whereas dimethylamine analogs may serve as ligands or surfactants.

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

- Structural Differences : Phenethylamine backbone with bromo and dimethoxy groups at positions 4, 2, and 5.

- Pharmacological Activity : 2C-B is a psychoactive serotonergic agonist , whereas (4-Bromo-2-methoxybenzyl)-dimethylamine’s activity is unreported but likely distinct due to the benzyl-dimethylamine structure.

- Synthesis : 2C-B is synthesized via bromination of phenethylamine precursors, contrasting with the benzyl-dimethylamine framework, which may involve alkylation or reductive amination.

(o-Methylbenzyl)dimethylamine

- Structural Differences : Replaces bromo and methoxy groups with an o-methyl substituent.

- Electronic Effects : The electron-donating methyl group reduces electrophilic aromatic substitution reactivity compared to the electron-withdrawing bromo and methoxy groups in the target compound.

- Thermal Behavior : Lacks bromo/methoxy redox-active groups, likely exhibiting simpler decomposition pathways without oxidative coupling products.

Silyl-Substituted Benzyl-dimethylamine Derivatives

- Example : [o-(Trimethylsilyl)methyl)benzyl]dimethylamine .

- Stability : Silyl groups enhance hydrophobicity and may stabilize the compound against hydrolysis. In contrast, bromo and methoxy substituents increase polarity and reactivity toward nucleophilic substitution.

Comparative Data Table

Key Findings and Implications

- Thermal Stability : The target compound’s decomposition temperature (~348–365 °C) is comparable to polyoxometalate-based compounds but higher than typical aliphatic amines due to aromatic stabilization .

- Handling Requirements : Like dimethylamine, the compound is likely corrosive to metals (e.g., aluminum, copper) and incompatible with strong acids or oxidizers . This contrasts with hydroxylamine or silyl derivatives, which require different safety protocols.

生物活性

(4-Bromo-2-methoxybenzyl)-dimethylamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H12BrN

- Molecular Weight : 243.11 g/mol

- Structure : The compound features a brominated aromatic ring and a dimethylamine group, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with bromobenzyl groups have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7a | FaDu | 1.73 | Dual topoisomerase I and II inhibitor |

| 7r | MCF-7 | 2.5 | Induces apoptosis via caspase activation |

The compound 7a, structurally related to this compound, demonstrated cytotoxicity through mechanisms involving autophagy and apoptosis, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence that compounds with similar structures exhibit antimicrobial activities. For example, derivatives have been studied for their efficacy against bacterial strains, suggesting a broad spectrum of bioactivity.

Psychoactive Effects

The structural similarities between this compound and other psychoactive compounds raise questions about its potential psychoactivity. Research into related compounds has indicated that they may possess significant abuse potential due to their interaction with neurotransmitter systems .

The biological mechanisms through which this compound exerts its effects are primarily linked to its interactions with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways:

- Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription .

- Caspase Activation : Induction of apoptosis has been linked to the activation of caspases, which are key mediators in programmed cell death pathways .

Case Studies

- Antiproliferative Study : A study evaluated the effects of this compound on FaDu cells. Results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating potent activity against this head and neck squamous cell carcinoma line.

- Psychoactivity Investigation : A preliminary investigation into the psychoactive properties of structurally related compounds indicated that they may interact with serotonin receptors, suggesting a potential for hallucinogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。